molecular formula C16H19N3O3S B11161097 3-(benzylsulfonyl)-N,N-bis(2-cyanoethyl)propanamide

3-(benzylsulfonyl)-N,N-bis(2-cyanoethyl)propanamide

Cat. No.: B11161097
M. Wt: 333.4 g/mol
InChI Key: RSSWURYIJPTQOQ-UHFFFAOYSA-N
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Description

N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes cyanoethyl groups and a phenylmethanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the reaction of 3-phenylmethanesulfonylpropanamide with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the addition of the cyanoethyl groups to the amide nitrogen atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE exerts its effects involves interactions with specific molecular targets. The cyanoethyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylmethanesulfonyl moiety can also interact with hydrophobic regions of biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its combination of cyanoethyl and phenylmethanesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

3-benzylsulfonyl-N,N-bis(2-cyanoethyl)propanamide

InChI

InChI=1S/C16H19N3O3S/c17-9-4-11-19(12-5-10-18)16(20)8-13-23(21,22)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8,11-14H2

InChI Key

RSSWURYIJPTQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CCC#N)CCC#N

Origin of Product

United States

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